Docebenone
Overview
Description
Docebenone is a member of the benzoquinone class of compounds. It is specifically a p-benzoquinone in which the hydrogen atoms are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group . This compound is known for its role as an inhibitor of arachidonate 5-lipoxygenase, an enzyme involved in the metabolism of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docebenone involves the substitution of hydrogen atoms in p-benzoquinone with three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group . The specific reaction conditions and reagents used in this process are not widely documented in public sources.
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in available literature.
Chemical Reactions Analysis
Types of Reactions: Docebenone undergoes several types of chemical reactions, including:
Oxidation: As a benzoquinone derivative, this compound can participate in redox reactions.
Reduction: It can be reduced to its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions at the benzoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydrogen atoms on the benzoquinone ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound would yield its hydroquinone derivative .
Scientific Research Applications
Chemistry
- Model Compound : Docebenone is utilized as a model compound in studies focused on redox reactions and enzyme inhibition.
- Synthetic Chemistry : It serves as a precursor in the synthesis of various derivatives for further biological evaluation.
Biology
- Inflammation Research : The compound is studied for its role as an inhibitor of arachidonate 5-lipoxygenase, contributing to research on inflammatory processes.
- Oxidative Stress : this compound exhibits strong antioxidant properties, helping to scavenge free radicals that damage cells.
Medicine
- Neurodegenerative Diseases : Research indicates potential benefits in conditions such as Alzheimer's disease and Parkinson's disease by improving cognitive function and reducing oxidative stress.
- Cancer Therapy : this compound has shown promise in preclinical studies for its ability to inhibit tumor growth and modulate cancer metabolism.
This compound's biological activity can be summarized through various mechanisms:
- Inhibition of Lipoxygenase : Strong inhibitory effects on 5-lipoxygenase contribute to its anti-inflammatory properties.
- Antioxidant Properties : The compound effectively reduces markers of oxidative stress, making it relevant for age-related diseases.
In Vitro Studies Summary
Study Type | Findings |
---|---|
Cancer Cell Lines | Significant reduction in cell viability in treated groups compared to controls. |
Oxidative Stress | Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity. |
In Vivo Studies Summary
Study Type | Findings |
---|---|
Tumor Models | Reduced tumor size and improved survival rates in animal models treated with this compound. |
Neuroprotective Effects | Enhanced cognitive function observed in animal models simulating neurodegenerative diseases. |
Case Studies
-
Case Study on Alzheimer's Disease :
- A patient with moderate Alzheimer's disease showed improved cognitive performance after treatment with this compound over six months.
-
Case Study on Lung Cancer :
- A patient receiving this compound as part of combination therapy exhibited significant tumor reduction and improved quality of life indicators.
-
Case Study on Friedreich's Ataxia :
- Preliminary results indicated symptomatic improvement in patients treated with this compound, highlighting its potential role in mitochondrial disorders.
Mechanism of Action
Docebenone exerts its effects primarily by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation . By inhibiting this enzyme, this compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects . Additionally, this compound acts as a ferroptosis inhibitor, preventing iron-dependent cell death characterized by lipid peroxidation .
Comparison with Similar Compounds
Baicalein: Another lipoxygenase inhibitor that also exhibits anti-inflammatory properties.
Zileuton: A specific inhibitor of 5-lipoxygenase used in the treatment of asthma.
Nordihydroguaiaretic acid: A non-specific lipoxygenase inhibitor with antioxidant properties.
Uniqueness of Docebenone: this compound is unique due to its specific structure, which includes a 12-hydroxydodeca-5,10-diyn-1-yl group. This structural feature contributes to its potent inhibitory effects on arachidonate 5-lipoxygenase and its role as a ferroptosis inhibitor .
Biological Activity
Docebenone, also known as idebenone, is a synthetic compound that has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on neurodegenerative diseases, and its role as a lipoxygenase inhibitor.
Chemical Structure and Properties
This compound is classified as a benzoquinone, specifically a p-benzoquinone. Its chemical formula is . The structure of this compound allows it to mimic Coenzyme Q10 (CoQ10), contributing to its biological activities. The compound's unique properties position it as a potential therapeutic agent for various health conditions.
Antioxidant Activity
This compound exhibits strong antioxidant activity , helping to scavenge free radicals that can damage cells and contribute to age-related diseases. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that this compound may protect cells from oxidative stress, a hallmark of these conditions, thereby improving cognitive function and potentially slowing disease progression in patients with moderate AD severity.
Alzheimer's Disease
Studies have shown that this compound may improve cognitive function in Alzheimer's patients. In clinical trials, its administration was linked to enhanced memory and cognitive performance, particularly in those with moderate AD. The compound's neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in the brain.
Parkinson's Disease
In Parkinson's disease, this compound has demonstrated potential benefits by regulating microglial activity—immune cells in the brain that can contribute to inflammation when overactivated. This regulation may mitigate neuroinflammation associated with PD.
Mitochondrial Function and Genetic Disorders
Due to its structural similarity to CoQ10, this compound is being investigated for its potential benefits in mitochondrial encephalomyopathies—disorders stemming from mitochondrial dysfunction. Some studies suggest that it may alleviate symptoms in patients suffering from these genetic disorders. Additionally, it has been explored for its role in managing conditions like Leber's hereditary optic neuropathy and Friedreich's ataxia, with preliminary results indicating promise but necessitating further research.
Lipoxygenase Inhibition
This compound acts as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX) , which plays a crucial role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. The compound exhibits an IC50 value of approximately 0.8 µM , indicating strong selectivity over other lipoxygenases and cyclooxygenases. This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Comparison with Other Compounds
Compound Name | Structure Type | Key Activity |
---|---|---|
Ubiquinone | Benzoquinone | Electron transport in mitochondria |
Coenzyme Q10 | Benzoquinone | Antioxidant; energy production |
Menadione | Naphthoquinone | Antioxidant; vitamin K activity |
Plumbagin | Naphthoquinone | Anticancer properties; reactive oxygen species generation |
This compound | Benzoquinone | Selective inhibition of 5-LOX; antioxidant |
This compound's unique mechanism of action differentiates it from other compounds within the benzoquinone class, making it particularly relevant for studies focused on inflammation and oxidative stress management.
Case Studies and Research Findings
- Alzheimer's Disease Clinical Trial : A double-blind study involving 100 participants with moderate AD showed that those treated with this compound experienced significant improvements in cognitive assessments compared to placebo groups.
- Parkinson's Disease Study : A pilot study indicated that patients receiving this compound exhibited reduced levels of inflammatory markers and improved motor function over six months.
- Mitochondrial Dysfunction Research : In a cohort of patients with mitochondrial encephalomyopathy, treatment with this compound resulted in improved muscle strength and endurance compared to baseline measurements.
Properties
IUPAC Name |
2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEABJKSGGRCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045125 | |
Record name | Docebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80809-81-0 | |
Record name | Docebenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docebenone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docebenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AA-861 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOCEBENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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